(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound primarily derived from the condensation of L-cysteine with D-xylose. This compound belongs to the class of thiazolidine-4-carboxylic acids, which are characterized by a thiazolidine ring and a carboxylic acid functional group. The stereochemistry at the 2 and 4 positions is crucial for its biological activity, making it an important target in medicinal chemistry.
The compound is classified under thiazolidines, specifically as a polyhydroxyalkyl derivative. It is synthesized from naturally occurring sugars and amino acids, reflecting its potential for biological applications. The synthesis typically involves the reaction of L-cysteine with D-xylose or its derivatives, leading to the formation of various thiazolidine derivatives.
The synthesis of (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid generally follows these steps:
The reaction proceeds through the formation of a thiazolidine ring, where the amino group of L-cysteine reacts with the aldehyde form of D-xylose. The resulting compound can exist in multiple stereoisomeric forms due to the chiral centers at positions 2 and 4.
The molecular formula of (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid is C₈H₁₃N₁O₈S. The structure features:
Crystallographic studies have shown that this compound crystallizes as zwitterions, where the carboxylate group is deprotonated while the nitrogen atom of the thiazolidine ring remains protonated .
(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties for specific applications in drug development .
The mechanism of action for (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid primarily involves its role as an inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis.
Relevant data includes melting point ranges and solubility profiles that are essential for practical applications in pharmaceuticals .
(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid has several scientific applications:
The ongoing research into this compound continues to reveal new avenues for its application across various fields of science .
(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid is a structurally intricate molecule characterized by its thiazolidine heterocycle and a polyhydroxylated D-xylose-derived side chain. The core thiazolidine ring incorporates sulfur at position 1 and nitrogen at position 3, with a carboxylic acid at C4, rendering it a thiazolidine-4-carboxylic acid derivative. The stereochemical designation (2R,4R) specifies the absolute configuration at the C2 and C4 chiral centers, which is critical for its three-dimensional topology and biological interactions. At C2, the D-xylo-tetrahydroxybutyl substituent features four hydroxy groups in a D-xylo configuration, establishing a specific spatial arrangement of these polar moieties relative to the thiazolidine core [2] [3].
Table 1: Key Molecular Features
Property | Value/Description |
---|---|
Molecular Formula | C₈H₁₅NO₆S |
Molecular Weight | 253.27 g/mol |
CAS Registry Number | 110270-19-4 |
IUPAC Name | (2R,4R)-2-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |
Key Stereocenters | C2 (R), C4 (R), and three in the sugar chain (R/S/R) |
InChI Key | AGZXTDUDXXPCMJ-PJEQPVAWSA-N |
Crystallographic studies of analogous thiazolidine-4-carboxylic acids reveal that such compounds adopt distinct ring conformations (e.g., twisted or envelope-puckered) depending on the stereochemistry of the sugar moiety. The cis orientation between the carboxylate group and the sugar chain, coupled with the zwitterionic state (deprotonated carboxylate and protonated thiazolidine nitrogen) observed in solid-state structures, enhances solubility and potential for hydrogen-bonding interactions with biological targets. The extended zig-zag conformation of the tetrahydroxybutyl chain further facilitates interactions with hydrophilic protein domains, underpinning its role in modulating inflammation and oxidative stress pathways [2] [3] [5]. The stereospecificity of this compound is not merely a structural curiosity but a determinant of its mechanism, as evidenced by studies showing that configurationally analogous thiazolidines exhibit superior target binding (e.g., TLR4, NF-κB) compared to their stereoisomers [1].
The exploration of thiazolidine-4-carboxylic acids originated with Schubert’s mid-20th-century observations on the non-enzymatic condensation of L-cysteine with carbonyl compounds. This foundational chemistry revealed the propensity of cysteine’s thiol and amine groups to react with aldehydes or ketones, forming stable cyclic adducts. Early research (1980s–1990s) focused on their roles as endogenous metal chelators and cysteine prodrugs, exemplified by the discovery that serotonin-derived thiazolidines like 5’-HITCA are major metabolites in rat brain tissue, suggesting physiological relevance in neurotransmitter regulation [10].
The 2000s witnessed expansion into synthetic methodologies and biomedical applications. Starkenmann’s 2003 investigation of pH-dependent cysteine-aldehyde condensations underscored the versatility of thiazolidine formation, revealing complex adducts like vinylic sulfides under acidic conditions [3]. Concurrently, crystallographic advances enabled precise structural elucidation; Tarnawski’s 2011 report provided the first atomic-resolution views of sugar-conjugated thiazolidine-4-carboxylic acids (e.g., galactose/mannose analogs), confirming zwitterionic states and conformation-dependent bioactivity [2].
Recent decades have emphasized therapeutic potential. Seminal studies demonstrated thiazolidine derivatives’ efficacy in mitigating neuroinflammation and oxidative stress in ethanol-induced neurodegeneration models, with compounds P8 and P9 showing pronounced effects on NLRP3 inflammasome suppression and memory restoration [1]. Parallel work identified thiazolidine-4-carboxamides as potent tyrosinase inhibitors (e.g., IC₅₀ = 16.5 µM for compound 3c), leveraging structural mimicry of tyrosine to block melanogenesis [4]. Contemporary research exploits these scaffolds for targeted molecular interventions in cancer, diabetes, and neurodegenerative disorders, validating their capacity to modulate inflammatory cascades (NF-κB, TLR4) and redox homeostasis [1] [6].
Table 2: Key Research Milestones
Year | Milestone | Significance |
---|---|---|
1989 | Identification of serotonin-derived thiazolidines as major brain metabolites | Revealed endogenous role in neurotransmitter catabolism |
2003 | pH-dependent synthesis of cysteine-aldehyde adducts | Elucidated reaction mechanisms for complex thiazolidine formation |
2011 | First crystal structures of sugar-conjugated thiazolidine-4-carboxylic acids | Defined zwitterionic states and ring conformations |
2022 | Neuroprotective evaluation in ethanol-induced neurodegeneration | Demonstrated NLRP3/COX-2 inhibition and memory improvement |
2023 | Thiazolidine-4-carboxamides as tyrosinase inhibitors | Achieved IC₅₀ values as low as 16.5 µM |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1